Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro-
Overview
Description
Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is a chlorinated derivative of dibenzofuran. It is a member of the polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxic effects. This compound has a molecular formula of C12H2Cl6O and a molecular weight of 374.86 g/mol .
Preparation Methods
The synthesis of Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- typically involves the chlorination of dibenzofuran under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions .
the general approach involves similar chlorination reactions, often followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines. .
Scientific Research Applications
Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is used extensively in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of polychlorinated dibenzofurans.
Toxicology: Researchers use this compound to investigate the toxicological effects of chlorinated dibenzofurans on various biological systems.
Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples
Mechanism of Action
The mechanism of action of Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the induction of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotic compounds .
Comparison with Similar Compounds
Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is unique among polychlorinated dibenzofurans due to its specific chlorination pattern. Similar compounds include:
1,2,3,4,6,7,8-Heptachlorodibenzofuran: This compound has one additional chlorine atom compared to Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro-.
2,3,4,6,7,8-Hexachlorodibenzofuran: This isomer has a different chlorination pattern, affecting its chemical and toxicological properties
These similar compounds share some properties with Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro-, but their unique chlorination patterns result in differences in their environmental behavior and biological effects.
Properties
IUPAC Name |
1,2,3,4,7,8-hexachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBAQIVPKCOEE-WCGVKTIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C]2[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921370 | |
Record name | 1,2,3,4,7,8-Hexachloro(~13~C_12_)dibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114423-98-2 | |
Record name | Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,7,8-Hexachloro(~13~C_12_)dibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114423-98-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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